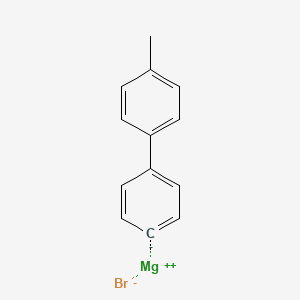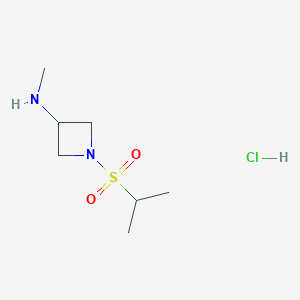
1-(isopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(isopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an azetidine ring, a sulfonyl group, and a methylamine moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(isopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of an azetidine derivative with isopropylsulfonyl chloride in the presence of a base, followed by methylation of the resulting intermediate. The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(isopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The azetidine ring can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups replacing the sulfonyl group.
Applications De Recherche Scientifique
1-(isopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(isopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(isopropylsulfonyl)piperazine hydrochloride
- 2-(isopropylsulfonyl)ethanamine hydrochloride
- 4-chloro-3-(isopropylsulfonyl)-N-methyl-N-phenylbenzohydrazide
Uniqueness
1-(isopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride is unique due to its azetidine ring structure, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable molecule for targeted research and applications.
Propriétés
Formule moléculaire |
C7H17ClN2O2S |
|---|---|
Poids moléculaire |
228.74 g/mol |
Nom IUPAC |
N-methyl-1-propan-2-ylsulfonylazetidin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-6(2)12(10,11)9-4-7(5-9)8-3;/h6-8H,4-5H2,1-3H3;1H |
Clé InChI |
XNJAKQYCSIRXOS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)N1CC(C1)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


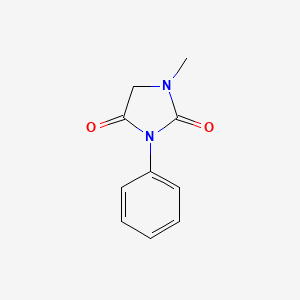
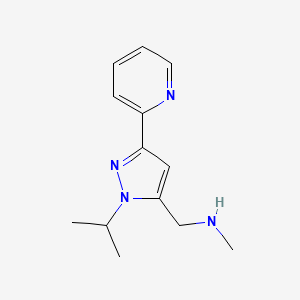

![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B13427995.png)

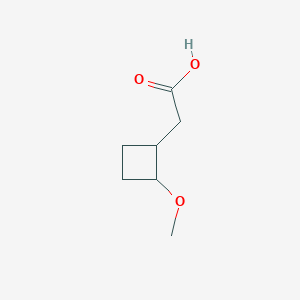
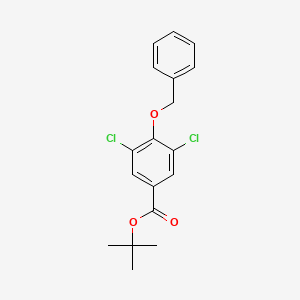
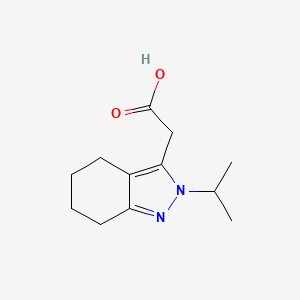
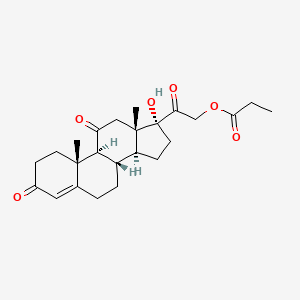

![[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13428029.png)
![3-Amino-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13428034.png)
![(Z)-N'-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13428045.png)
